molecular formula C11H14FNO2 B2999389 2-Amino-4-butyl-6-fluorobenzoic acid CAS No. 2138288-76-1

2-Amino-4-butyl-6-fluorobenzoic acid

Cat. No. B2999389
CAS RN: 2138288-76-1
M. Wt: 211.236
InChI Key: MEZVILCBWDWQPJ-UHFFFAOYSA-N
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Description

2-Amino-4-fluorobenzoic acid is a substituted benzoic acid. It has been used in the synthesis of benzothiazole derivatives used for cervical cancers, and as a reagent in the synthesis of other anti-infective agents . The condensation of 2-amino-6-fluorobenzoic acid methyl ester and (4-fluorophenyl) acetyl chloride with N,N-dimethylamino-4-pyridine in CH 2 Cl 2 gives 2-fluoro-6- .


Synthesis Analysis

The synthesis of 2-Amino-4-fluorobenzoic acid involves the condensation of 2-amino-6-fluorobenzoic acid methyl ester and (4-fluorophenyl) acetyl chloride with N,N-dimethylamino-4-pyridine in CH 2 Cl 2 to give 2-fluoro-6- .


Molecular Structure Analysis

The molecular formula of 2-Amino-4-fluorobenzoic acid is C7H6FNO2. It has a molecular weight of 155.13 .


Chemical Reactions Analysis

Reactions of 2,3,4,6-tetra-O-acetyl-n-D_glucopyranosyl bromide (2) with p-hydroxybenzaldehyde, trifluoromethyl and fluoro substituted aniline and 2-amino-6-fluorobenzoic acid gave lO- (Pformyl- pheny1)-2,3,4,6-tetra-O-acetyl- (3-D-glucopyranoside .


Physical And Chemical Properties Analysis

2-Amino-6-fluorobenzoic acid has a melting point of 167-169 °C (lit.) and a boiling point of 223.67°C (rough estimate). It is soluble in Methanol .

Scientific Research Applications

Analytical Methods in Antioxidant Activity

  • Antioxidant Activity Measurement : The study by Munteanu and Apetrei (2021) reviews analytical methods for determining antioxidant activity, emphasizing the significance of such evaluations in food engineering, medicine, and pharmacy. Techniques like ORAC, HORAC, TRAP, and TOSC tests are detailed for their detection mechanisms, advantages, and applicability in analyzing complex samples, highlighting the broad interest in antioxidant capacity assessments for compounds including benzoic acid derivatives (Munteanu & Apetrei, 2021).

Environmental Fate and Toxicology

  • Parabens in Aquatic Environments : Haman et al. (2015) discuss the occurrence, fate, and behavior of parabens, esters of para-hydroxybenzoic acid, in aquatic environments. This review underscores the environmental persistence of these compounds and their potential as endocrine disruptors, reflecting on the environmental implications of benzoic acid derivatives and similar compounds (Haman et al., 2015).

Mechanism of Action

While the specific mechanism of action for 2-Amino-4-butyl-6-fluorobenzoic acid is not available, 2-Amino-6-fluorobenzoic acid has been used in the synthesis of a novel benzamide with potent neuroleptic activity .

Safety and Hazards

2-Amino-4-fluorobenzoic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust, avoid contact with skin and eyes, and not to ingest .

Future Directions

While specific future directions for 2-Amino-4-butyl-6-fluorobenzoic acid are not available, 2-Amino-6-fluorobenzoic acid has been used in the synthesis of a novel benzamide with potent neuroleptic activity, suggesting potential applications in the development of new therapeutic agents .

properties

IUPAC Name

2-amino-4-butyl-6-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2/c1-2-3-4-7-5-8(12)10(11(14)15)9(13)6-7/h5-6H,2-4,13H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZVILCBWDWQPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=C(C(=C1)F)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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